molecular formula C7H14ClN3O B8076177 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride

Cat. No.: B8076177
M. Wt: 191.66 g/mol
InChI Key: QQYGCOWLJFRKND-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride is a chemical compound with the empirical formula C6H12ClN3O. It is a solid substance that is used in various scientific research applications. The compound is known for its unique structure, which includes an oxadiazole ring, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Methylation of the Amine: The amine group is methylated using methylating agents like methyl iodide.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Chemical Reactions Analysis

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique isopropyl group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-methyl-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(4-8-3)10-11-7;/h5,8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYGCOWLJFRKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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